Arasertaconazole
Overview
Description
Arasertaconazole is an antifungal agent belonging to the imidazole class. It is the active R-enantiomer of sertaconazole and is used primarily for the treatment of vulvovaginal candidiasis. The compound exhibits broad-spectrum antifungal activity and is particularly effective against Candida species .
Mechanism of Action
Target of Action
Arasertaconazole primarily targets the 14-α demethylase , a cytochrome P-450 enzyme . This enzyme plays a crucial role in the synthesis of ergosterol, an essential component of the fungal cell membrane .
Mode of Action
This compound interacts with its target, the 14-α demethylase enzyme, inhibiting its function . This inhibition disrupts the conversion of lanosterol to ergosterol . As ergosterol is a vital component of the fungal cell membrane, its synthesis inhibition results in increased cellular permeability, causing leakage of cellular contents .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol synthesis pathway . By inhibiting the 14-α demethylase enzyme, this compound prevents the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane . This disruption leads to increased permeability of the cell membrane and leakage of cellular contents .
Pharmacokinetics
It is known that the absorption of sertaconazole, a related compound, is minimal when applied topically .
Result of Action
The inhibition of ergosterol synthesis by this compound leads to a disruption in the fungal cell membrane’s structure and function . This disruption results in increased permeability of the cell membrane and leakage of cellular contents, leading to the death of the fungal cell .
Biochemical Analysis
Biochemical Properties
Arasertaconazole is a highly selective inhibitor of fungal cytochrome P-450 sterol C-14 α-demethylation . It inhibits the enzyme cytochrome P450 14α-demethylase , which is crucial for the conversion of lanosterol to ergosterol . Ergosterol is an essential component of the fungal cell membrane .
Cellular Effects
This compound’s inhibition of ergosterol synthesis results in increased cellular permeability, causing leakage of cellular contents . This disruption of the cell membrane integrity leads to the death of the fungal cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol . By inhibiting this enzyme, this compound prevents the synthesis of ergosterol, a vital component of the fungal cell membrane .
Temporal Effects in Laboratory Settings
This compound has demonstrated both fast-acting antifungal effects and rapid relief from additional clinical symptoms . It has shown clinical and mycological efficacy at all doses tested in a Phase 2 dose-ranging study .
Dosage Effects in Animal Models
The therapeutic response to this compound was dose-dependent in animal models, with the 600mg dose being the most efficacious
Metabolic Pathways
This compound’s metabolic pathways involve its interaction with the enzyme cytochrome P450 14α-demethylase . This enzyme is part of the metabolic pathway that converts lanosterol to ergosterol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Arasertaconazole is synthesized through a series of chemical reactions involving the introduction of various functional groups to a core imidazole structure. The synthesis typically involves the following steps:
Formation of the imidazole ring: This is achieved through the reaction of an aldehyde with an amine and a nitrile under acidic conditions.
Introduction of the benzothiophene moiety: This step involves the reaction of the imidazole intermediate with a benzothiophene derivative.
Chlorination and etherification: The final steps involve the chlorination of the benzothiophene moiety and subsequent etherification to introduce the dichlorophenyl group.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is typically purified through recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Arasertaconazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidative metabolites.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring and benzothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include various oxidative and reductive metabolites, as well as substituted derivatives of this compound .
Scientific Research Applications
Arasertaconazole has several scientific research applications, including:
Chemistry: Used as a model compound for studying imidazole-based antifungal agents.
Biology: Investigated for its antifungal activity against various Candida species.
Medicine: Used in clinical studies for the treatment of vulvovaginal candidiasis and other fungal infections.
Industry: Employed in the development of new antifungal formulations and drug delivery systems
Comparison with Similar Compounds
Similar Compounds
Sertaconazole: The racemic mixture of arasertaconazole, used as a broad-spectrum antifungal agent.
Fluconazole: Another imidazole antifungal agent with a similar mechanism of action.
Itraconazole: A triazole antifungal agent with a broader spectrum of activity
Uniqueness
This compound is unique due to its high selectivity for the R-enantiomer, which exhibits greater antifungal activity compared to the racemic mixture. Additionally, this compound has demonstrated rapid symptomatic relief and prolonged efficacy in clinical studies, making it a promising candidate for the treatment of fungal infections .
Properties
IUPAC Name |
1-[(2R)-2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGKQTAYUIMGRK-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2CO[C@@H](CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207032 | |
Record name | Arasertaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
583057-48-1 | |
Record name | Arasertaconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=583057-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arasertaconazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0583057481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arasertaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARASERTACONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR82C5R514 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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